2-(2-Nitrophenyl)oxirane
Overview
Description
2-(2-Nitrophenyl)oxirane is an organic compound belonging to the oxirane family, characterized by a three-membered epoxide ring. The presence of a nitro group on the phenyl ring makes this compound particularly interesting for various chemical reactions and applications. Oxiranes are known for their versatility in organic synthesis, serving as intermediates in the preparation of a wide range of chemical products .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-(2-Nitrophenyl)oxirane can be synthesized through several methods. One common approach involves the reaction of 2-nitrophenylacetaldehyde with a peracid, such as m-chloroperbenzoic acid, under mild conditions. This reaction typically proceeds via an epoxidation mechanism, where the aldehyde group is converted into an epoxide ring .
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve the use of more efficient catalysts and optimized reaction conditions to enhance yield and purity. For example, the use of transition metal catalysts, such as rhodium or palladium complexes, can facilitate the epoxidation process, making it more suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 2-(2-Nitrophenyl)oxirane undergoes various chemical reactions, including:
Oxidation: The epoxide ring can be opened by oxidizing agents, leading to the formation of diols or other oxygenated products.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or peracids under acidic or basic conditions.
Reduction: Hydrogen gas with palladium on carbon or other metal catalysts.
Substitution: Nucleophiles like amines, thiols, or alcohols under mild to moderate conditions.
Major Products:
Oxidation: Diols or hydroxy compounds.
Reduction: Amino derivatives.
Substitution: Substituted oxiranes or ring-opened products.
Scientific Research Applications
2-(2-Nitrophenyl)oxirane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential interactions with biological molecules and its role in biochemical pathways.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of compounds with therapeutic properties.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(2-Nitrophenyl)oxirane involves the reactivity of the epoxide ring and the nitro group. The epoxide ring is highly strained and reactive, making it susceptible to nucleophilic attack. This reactivity allows it to participate in various chemical transformations, including ring-opening reactions and substitutions. The nitro group can undergo reduction to form amino derivatives, which can further react to form a variety of products .
Comparison with Similar Compounds
2-(4-Nitrophenyl)oxirane: Similar structure but with the nitro group in the para position.
2-(3-Nitrophenyl)oxirane: Nitro group in the meta position.
2-(2-Chlorophenyl)oxirane: Chlorine substituent instead of a nitro group.
Uniqueness: 2-(2-Nitrophenyl)oxirane is unique due to the ortho position of the nitro group, which influences its reactivity and the types of reactions it can undergo. This positional difference can lead to variations in the chemical behavior and applications of the compound compared to its isomers .
Properties
IUPAC Name |
2-(2-nitrophenyl)oxirane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO3/c10-9(11)7-4-2-1-3-6(7)8-5-12-8/h1-4,8H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYHJWLAPKITUMU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)C2=CC=CC=C2[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50505752 | |
Record name | 2-(2-Nitrophenyl)oxirane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50505752 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39830-70-1 | |
Record name | 2-(2-Nitrophenyl)oxirane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50505752 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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